molecular formula C23H21ClO5 B269628 2-(1-{4-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-1-methylethyl)naphthoquinone

2-(1-{4-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-1-methylethyl)naphthoquinone

Cat. No. B269628
M. Wt: 412.9 g/mol
InChI Key: JCJSLEPZQOKZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-{4-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-1-methylethyl)naphthoquinone, also known as vitamin K2, is a fat-soluble vitamin that is essential for blood coagulation and bone health. This compound has gained attention in recent years due to its potential therapeutic applications in various diseases.

Mechanism of Action

Vitamin K2 functions as a cofactor for the carboxylation of certain proteins, including osteocalcin and matrix Gla protein, which are involved in bone mineralization and arterial calcification, respectively. Vitamin K2 activates these proteins by converting glutamate residues to gamma-carboxyglutamate residues, which allows them to bind to calcium ions and perform their respective functions.
Biochemical and Physiological Effects:
Vitamin K2 has several biochemical and physiological effects, including the regulation of blood coagulation, bone mineralization, and arterial calcification. Vitamin K2 also has anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications in various diseases.

Advantages and Limitations for Lab Experiments

Vitamin K2 has several advantages for lab experiments, including its stability and availability in various forms, such as synthetic and natural sources. However, 2-(1-{4-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-1-methylethyl)naphthoquinone K2 also has limitations, including its low solubility in water and potential for oxidation, which may affect its bioavailability and stability.

Future Directions

There are several future directions for the research and development of 2-(1-{4-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-1-methylethyl)naphthoquinone K2, including the investigation of its potential therapeutic applications in other diseases, such as diabetes and neurodegenerative diseases. Additionally, the development of novel formulations and delivery systems for 2-(1-{4-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-1-methylethyl)naphthoquinone K2 may improve its bioavailability and efficacy. Further studies are also needed to elucidate the mechanism of action of 2-(1-{4-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-1-methylethyl)naphthoquinone K2 and its potential interactions with other compounds.

Synthesis Methods

Vitamin K2 can be synthesized through various methods, including chemical synthesis, microbial synthesis, and plant extraction. Chemical synthesis involves the reaction of 2-methyl-1,4-naphthoquinone with isoprene, followed by the addition of a chlorophenyl group and a dioxolane ring. Microbial synthesis involves the fermentation of certain bacteria, such as Bacillus subtilis, which can produce 2-(1-{4-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-1-methylethyl)naphthoquinone K2. Plant extraction involves the isolation of 2-(1-{4-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-1-methylethyl)naphthoquinone K2 from plant sources, such as natto, a Japanese fermented soybean dish.

Scientific Research Applications

Vitamin K2 has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, cardiovascular disease, and cancer. Studies have shown that 2-(1-{4-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-1-methylethyl)naphthoquinone K2 can improve bone mineral density and reduce the risk of fractures in postmenopausal women with osteoporosis. Vitamin K2 has also been shown to inhibit arterial calcification and improve arterial elasticity, which may reduce the risk of cardiovascular disease. Additionally, 2-(1-{4-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-1-methylethyl)naphthoquinone K2 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

properties

Product Name

2-(1-{4-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-1-methylethyl)naphthoquinone

Molecular Formula

C23H21ClO5

Molecular Weight

412.9 g/mol

IUPAC Name

2-[2-[4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl]propan-2-yl]naphthalene-1,4-dione

InChI

InChI=1S/C23H21ClO5/c1-23(2,19-11-20(25)17-5-3-4-6-18(17)21(19)26)22-28-13-16(29-22)12-27-15-9-7-14(24)8-10-15/h3-11,16,22H,12-13H2,1-2H3

InChI Key

JCJSLEPZQOKZPH-UHFFFAOYSA-N

SMILES

CC(C)(C1OCC(O1)COC2=CC=C(C=C2)Cl)C3=CC(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC(C)(C1OCC(O1)COC2=CC=C(C=C2)Cl)C3=CC(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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